2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminobenzothiazole with a bromoketone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for intermediate isolation . The process typically includes the reaction of aminothiazole with a brominated precursor, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Probes: It is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
Material Science: The compound’s electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . Additionally, its ability to interact with various biological macromolecules allows it to modulate cellular pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole: The parent compound without the bromine and trifluoromethyl groups.
Benzo[d]imidazo[2,1-b]thiazole: A related compound with a benzene ring fused to the imidazo[2,1-b]thiazole core.
2-Amino-6-(trifluoromethyl)imidazo[2,1-b]thiazole: A derivative with an amino group instead of bromine.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole enhances its reactivity and potential for diverse chemical transformations. These functional groups also contribute to its unique electronic properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H2BrF3N2S |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)11-5(12)13-4/h1-2H |
InChI Key |
GZJJYWRCZOJFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.